N-(4-chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide
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Overview
Description
N-(4-chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a fluorophenyl group, and a thioxoimidazolidinone ring
Preparation Methods
The synthesis of N-(4-chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide involves multiple steps, including the formation of the thioxoimidazolidinone ring and the introduction of the chlorophenyl and fluorophenyl groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as chlorobenzene, fluorobenzene, and various catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-(4-chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Scientific Research Applications
N-(4-chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating diseases like cancer and inflammation.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting these enzymes, the compound can modulate various cellular processes and exert its effects .
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide can be compared with other similar compounds, such as:
4-Fluorophenylacetonitrile: This compound is used as a starting reagent in the synthesis of various derivatives and has similar fluorophenyl and acetonitrile groups.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar structure with chlorophenyl and fluorophenyl groups, but differs in the presence of a thiazole ring
Properties
Molecular Formula |
C25H21ClFN3O2S |
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Molecular Weight |
482.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C25H21ClFN3O2S/c26-18-8-12-20(13-9-18)28-23(31)16-22-24(32)30(21-4-2-1-3-5-21)25(33)29(22)15-14-17-6-10-19(27)11-7-17/h1-13,22H,14-16H2,(H,28,31) |
InChI Key |
OZHLFFLQHRFWLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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